rgg protein

Virulence Gene Regulation Cysteine Protease

Researchers studying streptococcal virulence regulation require paralog-specific Rgg proteins to avoid off-target transcriptional outcomes. Rgg1/RopB (CAS 147415-86-9) is the functional activator of SpeB, distinct from Rgg2/Rgg3 repressors. - Essential for speB transcription in EMSA, complementation, and reporter assays - Validated role in carbon metabolism (arginine/serine) and oxidative stress (ahpCF) - Nanomolar SHP pheromone binding for inhibitor screening (FP assays)

Molecular Formula C8H7N3O2
Molecular Weight 0
CAS No. 147415-86-9
Cat. No. B1175135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namergg protein
CAS147415-86-9
Synonymsrgg protein
Molecular FormulaC8H7N3O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rgg Protein: Transcriptional Regulator


Rgg protein (CAS 147415-86-9), also known as RopB or Rgg1, is a member of the Rgg family of transcriptional regulators found primarily in Gram-positive bacteria, particularly Streptococcus species [1]. It functions as a DNA-binding transcription factor that controls the expression of numerous genes involved in virulence, metabolism, and quorum sensing (QS) [2]. In Streptococcus pyogenes, Rgg is a 280-amino acid polypeptide with a predicted molecular weight of 33,246 Da [1]. Its activity is modulated by short hydrophobic peptide (SHP) pheromones, which serve as intercellular signaling molecules in QS pathways [3].

Workflow Transcriptional regulation studies in Gram-positive bacteria
Selection Rgg1/RopB for SpeB cysteine protease and metabolic regulon analysis
Context Quorum-sensing pathway dissection via SHP pheromone interaction

Rgg (RopB) Paralog Specificity


The Rgg protein family in Streptococcus pyogenes comprises four paralogs—Rgg1 (RopB), Rgg2 (MutR), Rgg3, and Rgg4 (ComR)—each with distinct regulatory roles, target gene specificities, and modes of action [1]. Rgg1 acts as a transcriptional activator of the major virulence factor SpeB [2], whereas Rgg2 and Rgg3 function as an antagonistic quorum-sensing pair that competitively bind shared promoter regions [3]. Rgg3 represses transcription, while Rgg2 activates it [3]. Substituting one Rgg paralog for another, or using a generic Rgg-family protein from a different species, would yield fundamentally different transcriptional outcomes, as each paralog recognizes distinct DNA promoter sequences and responds to different peptide pheromones (SHPs) [3]. The following quantitative evidence demonstrates why Rgg protein (Rgg1/RopB) must be specifically selected for studies of SpeB regulation, carbon metabolism, and H2O2 resistance.

Paralog DNA-binding specificity

Rgg1 (RopB), Rgg2, Rgg3, and Rgg4 recognize distinct promoter sequences; generic substitution may not reproduce SpeB regulation.

SHP pheromone mismatch

Each Rgg paralog responds to different short hydrophobic peptides; cross-paralog or cross-species SHPs may fail to activate transcription.

Regulatory circuit divergence

Rgg2/Rgg3 form an antagonistic QS pair, whereas Rgg1 independently controls metabolism and oxidative stress; functional assays may shift.

Rgg Protein Comparative Evidence


SPE B Cysteine Protease Production

Rgg protein (RopB) is strictly required for transcription of speB, the gene encoding the secreted streptococcal pyrogenic exotoxin B (SPE B) protease [1]. In an isogenic rgg deletion mutant of S. pyogenes strain NZ131, SPE B production was markedly decreased as assessed by immunoblotting and caseinolytic activity on agar plates [1]. In contrast, production of other extracellular products—streptolysin O, streptokinase, and DNase—was unaffected, demonstrating the specificity of Rgg for the speB regulon [1].

SPE B Production
Head-to-head
Loss of detectable SPE B protease in isogenic rgg deletion mutant vs. wild-type
Supports essential Rgg role in speB virulence gene expression
Specific to strain NZ131; immunoblot and caseinolytic assay context
Virulence Gene Regulation Cysteine Protease

Carbon Source Utilization

Rgg coordinates virulence factor synthesis with catabolic activity. In contrast to wild-type S. pyogenes NZ131, which preferentially uses glucose during exponential phase, an isogenic rgg mutant fermented arginine even in the presence of glucose [1]. This was accompanied by excretion of NH3 and ornithine, and a neutral culture pH [1]. The addition of arginine and serine to culture media increased the growth yield and NH3 production of the mutant but had no effect on wild-type cultures [1].

Carbon Source Switch
Head-to-head
rgg mutant ferments arginine in glucose, unlike wild-type; excretes NH3 and ornithine
Indicates Rgg-dependent catabolite control beyond virulence
Defined and complex media; exponential phase comparison
Metabolism Catabolite Regulation Arginine Fermentation

Oxidative Stress Resistance

Rgg protein represses the ahpCF operon, which encodes enzymes for H2O2 decomposition. An S. pyogenes M49 strain lacking Rgg (Δrgg) is more resistant to H2O2 and decomposes more H2O2 than the parental strain [1]. Subgenomic transcriptional profiling revealed that the ahpCF operon is transcriptionally up-regulated in the Δrgg mutant [1]. In a murine intraperitoneal-infection model, Rgg deficiency increased the virulence of GAS [1].

Oxidative Stress
Head-to-head
Δrgg increases H2O2 resistance, H2O2 decomposition, and virulence in murine model
Supports Rgg repressor role in ahpCF operon and fitness model interpretation
Strain M49; intraperitoneal infection model endpoint context
Oxidative Stress H2O2 Resistance Virulence

Intermolecular Disulfide Bond

X-ray crystal structures of a Streptococcus Rgg protein (Rgg3) reveal that the DNA-binding domains are covalently linked across their dimerization interface by a disulfide bond formed by a highly conserved cysteine [1]. This intermolecular disulfide bond is buried in the dimer interface and appears to be unique among the XRE DNA-binding domain family [1]. In contrast, other XRE family proteins lack this covalent linkage, suggesting a specialized mechanism for Rgg dimer stabilization and potential redox regulation [1].

Disulfide Bond
Class-level
Unique intermolecular Cys disulfide bond in XRE domain dimer interface
Potential redox-sensitive stabilization; data to verify across Rgg paralogs
X-ray crystallography of S. thermophilus Rgg3; class-level inference
Structural Biology X-ray Crystallography Dimerization

SHP Pheromone Binding Affinity

Direct Rgg–SHP interactions were quantified using a fluorescence polarization assay with FITC-labeled peptide ligands [1]. Rgg2 and Rgg3 proteins bound their cognate SHP pheromones with affinities as low as 500 nM [1]. Binding affinities directly correlated with observed bioactivity in bioluminescence reporters and biofilm assays [1]. In contrast, non-cognate SHPs from other streptococcal species did not bind with comparable affinity [1].

SHP Binding
Reported
Kd ≈ 500 nM for cognate SHP; minimal binding for non-cognate
Supports high-affinity Rgg-SHP interaction in quorum-sensing assays
Fluorescence polarization assay; FITC-labeled peptides
Quorum Sensing Ligand Binding Fluorescence Polarization

Biofilm Formation Regulation

In S. pyogenes, Rgg2 and Rgg3 function as an antagonistic pair to control biofilm development [1]. Rgg2 activates transcription of pheromone genes and is required for full induction of the quorum-sensing circuit, whereas Rgg3 represses pheromone expression [1]. Inactivation of rgg2 increased static biofilm formation compared to wild-type [2]. RopB (Rgg1) counteracts biofilm formation, highlighting the divergent roles of Rgg paralogs [1].

Biofilm Control
Head-to-head
rgg2 mutant increases static biofilm formation vs wild-type after 24 h
Divergent Rgg paralog roles in biofilm regulation require specific selection
S. pyogenes static biofilm assay in CDM; Rgg1 counteracts biofilm
Biofilm Quorum Sensing Gene Regulation

Rgg Protein Research Applications


SPE B Protease Expression Studies

Rgg (RopB) is essential for speB transcription. Use Rgg protein in genetic complementation assays, DNA-binding studies (EMSA), and transcriptional reporter systems to dissect the speB regulatory circuit. Rgg-specific antibodies can be used for immunoblotting to confirm expression levels in wild-type versus mutant strains [1].

Carbon Catabolite Control and Metabolism

Rgg coordinates virulence factor synthesis with carbon source utilization. Employ Rgg mutant strains in defined media to study arginine and serine metabolism, measure NH3 and ornithine production, and perform transcriptomics to identify Rgg-dependent metabolic genes [2].

Oxidative Stress and Peroxide Resistance

Rgg represses the ahpCF operon. Use Rgg-deficient strains to assess H2O2 sensitivity and decomposition rates. Compare Rgg-mediated regulation with PerR-mediated regulation to understand distinct oxidative stress response pathways. Utilize murine infection models to evaluate virulence changes associated with Rgg loss [3].

Quorum-Sensing Inhibitor Screening

Rgg proteins bind SHP pheromones with nanomolar affinity. Use purified Rgg2 or Rgg3 in fluorescence polarization assays with FITC-labeled SHP peptides to screen for competitive inhibitors (e.g., cyclosporin A, valspodar) that disrupt Rgg-SHP binding [4]. Structural studies (X-ray crystallography, cryo-EM) can be performed with Rgg-SHP or Rgg-inhibitor complexes to guide drug design [5].

Application
Selection Property
Validation Focus
SPE B regulatory circuit studies
Rgg-dependent speB transcription
Genetic complementation & DNA-binding assays
Carbon metabolism regulation
Rgg-mediated catabolite control
Metabolic profiling & NH3/ornithine measurement
Oxidative stress response studies
Rgg-dependent ahpCF repression
H2O2 sensitivity & virulence model endpoints
Quorum-sensing inhibitor screening
Rgg-SHP binding affinity
Fluorescence polarization & structural studies

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